Exatecan-d5 (mesylate)

Descripción

BenchChem offers high-quality Exatecan-d5 (mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exatecan-d5 (mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

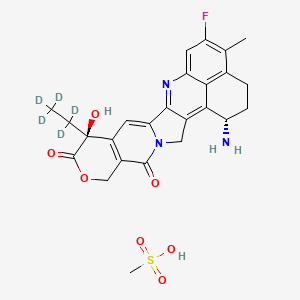

(10S,23S)-23-amino-18-fluoro-10-hydroxy-19-methyl-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1/i1D3,3D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICYDYDJHSBMFS-KUJFLAIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Camptothecin Analogs and Dna Topoisomerase I Inhibition

Camptothecin (B557342) and its analogs are a class of anticancer compounds that specifically target DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. pnas.orgiiarjournals.org These drugs intercalate into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. pnas.orgnih.gov This leads to the accumulation of single-strand breaks in the DNA. When a replication fork collides with this stabilized complex, it results in double-strand DNA breaks, ultimately triggering cell death. pnas.orgiiarjournals.org

The potency of camptothecin analogs is related to the stability of the ternary complex they form with DNA and topoisomerase I. researchgate.net Modifications to the basic camptothecin structure have led to the development of numerous analogs with altered properties. nih.gov Exatecan (B1662903) is a structural analog of camptothecin. wikipedia.org

Table 1: Comparison of IC50 Values for Select Topoisomerase I Inhibitors

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Exatecan | 2.2 | - |

| SN-38 | 0.0088 | HT-29 |

| Camptothecin (CPT) | 0.010 | HT-29 |

| Topotecan (B1662842) (TPT) | 0.033 | HT-29 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govmedchemexpress.com

Definition and Research Utility of Exatecan D5 Mesylate As a Deuterated Analog

Chemical Synthesis Pathways for Deuterium Incorporation

The synthesis of Exatecan-d5 (mesylate) necessitates the introduction of deuterium atoms into the molecular structure. Based on the known synthetic routes for exatecan and its analogues, the deuterium incorporation is strategically planned to occur at a specific position within the molecule. The IUPAC name, (1S,9S)-1-amino-9-(ethyl-d5)-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione methanesulfonate, reveals that the five deuterium atoms are located on the ethyl group at the 9-position of the exatecan core structure.

A plausible synthetic pathway would involve the use of a deuterated starting material or a deuteration step late in the synthesis. One common approach is the use of deuterated reagents to introduce the isotope. For the synthesis of Exatecan-d5, a key intermediate would be a deuterated equivalent of a precursor containing the ethyl group. For instance, a deuterated ethylating agent, such as iodoethane-d5 or ethyl-d5 magnesium bromide, could be used in a Grignard reaction with a suitable ketone precursor to introduce the C9-ethyl-d5 group.

Alternatively, a convergent synthesis approach could be employed, where a deuterated fragment is prepared separately and then coupled with the main heterocyclic core of the molecule. google.com Several synthetic routes for exatecan have been described, which can be adapted for the introduction of deuterium. exlibrisgroup.comportico.orggoogle.com These routes often involve multiple steps, including iodination, reduction, and cyclization reactions to build the complex pentacyclic structure of exatecan. exlibrisgroup.com The introduction of the deuterated ethyl group would likely be achieved during the construction of the lactone ring.

Strategies for Regioselective Deuteration

Achieving regioselectivity is paramount in the synthesis of isotopically labeled compounds to ensure that the deuterium atoms are located at the desired positions. In the case of Exatecan-d5 (mesylate), the target is the specific deuteration of the ethyl group at the C9 position.

The most straightforward strategy to achieve this is through the use of a pre-deuterated building block. The synthesis would utilize ethyl-d5 iodide or a similar deuterated ethylating reagent. This ensures that the deuterium is exclusively and quantitatively incorporated at the desired location without the need for complex regioselective deuteration reactions on the fully assembled exatecan molecule, which could lead to non-specific labeling and a mixture of isotopologues.

While direct hydrogen-deuterium exchange on the final exatecan molecule is theoretically possible, it would likely lack the required regioselectivity and could lead to deuteration at other positions on the aromatic rings or the aliphatic portions of the molecule. scdi-montpellier.frresearchgate.net Therefore, the use of a deuterated synthon is the preferred and more controlled method for the synthesis of Exatecan-d5 (mesylate).

Analytical Characterization of Isotopic Enrichment and Purity

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-HRMS), is a powerful tool for determining the isotopic distribution of a deuterated compound. rsc.orgnih.gov By comparing the mass spectrum of Exatecan-d5 (mesylate) with its non-deuterated counterpart, the mass shift corresponding to the five deuterium atoms can be precisely measured. The relative intensities of the peaks corresponding to the d0 to d5 species can be used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ²H NMR, provides detailed information about the location of the deuterium atoms within the molecule. rsc.org In the ¹H NMR spectrum of Exatecan-d5 (mesylate), the signal corresponding to the ethyl group at C9 would be significantly diminished or absent, confirming the successful deuteration at this position. ²H NMR would show a signal corresponding to the deuterium atoms at the ethyl group, further confirming their location.

The following table summarizes the expected analytical data for a batch of Exatecan-d5 (mesylate) with high isotopic purity:

| Analytical Technique | Parameter | Specification |

| LC-ESI-HRMS | Isotopic Enrichment (d5) | ≥ 98% |

| Chemical Purity | ≥ 99% | |

| ¹H NMR | Deuteration at C9-ethyl | Conforms to structure |

| ²H NMR | Deuterium Signal | Consistent with C9-ethyl position |

This interactive table allows for a clear presentation of the key analytical parameters used to ensure the quality of Exatecan-d5 (mesylate).

Challenges and Innovations in Scalable Deuterated Compound Synthesis

Ensuring high isotopic purity and minimizing the formation of partially deuterated or non-deuterated impurities is another significant challenge. acs.org This requires robust and highly optimized synthetic procedures that are reproducible on a larger scale. Any loss of deuterium during the synthetic sequence can lead to a decrease in isotopic enrichment and the need for costly purification steps.

Elucidation of Topoisomerase I Inhibition Mechanism

The primary mechanism of action for Exatecan and its derivatives is the inhibition of DNA topoisomerase I (Topo I), an essential enzyme in DNA replication and transcription. invivochem.comnih.gov

Molecular Interactions with DNA-Topoisomerase I Covalent Complex

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. nih.gov This process involves the formation of a covalent intermediate known as the cleavable complex, where the enzyme is linked to the 3'-end of the broken DNA strand. Exatecan exerts its inhibitory effect by specifically binding to and stabilizing this DNA-topoisomerase I covalent complex. invivochem.comnih.gov This binding prevents the subsequent religation of the DNA strand, effectively trapping the enzyme on the DNA. invivochem.com

Consequence of Inhibitor Binding on DNA Integrity

The stabilization of the cleavable complex by Exatecan leads to an accumulation of single-strand DNA breaks. invivochem.com When the advancing replication fork collides with these trapped complexes, the transient single-strand breaks are converted into permanent and lethal double-strand breaks. This irreversible DNA damage ultimately inhibits DNA replication and triggers apoptotic cell death. invivochem.com

In Vitro Potency and Structure-Activity Relationship Studies

The in vitro antitumor activity of Exatecan mesylate has been extensively evaluated across a range of cancer cell lines, demonstrating its significant potency.

Comparative Cytotoxicity in Diverse Cellular Systems

Exatecan mesylate has shown marked inhibitory effects on the proliferation of various human cancer cell lines. invivochem.com In vitro studies have demonstrated its superior activity compared to other camptothecin analogs like SN-38 and topotecan (B1662842) across numerous tumor cell lines, including those from breast, lung, gastric, and colon cancers.

The table below summarizes the mean 50% growth inhibition (GI50) values for Exatecan mesylate in different cancer cell lines. targetmol.com

| Cell Line Type | Mean GI50 (ng/mL) |

| Breast Cancer | 2.02 |

| Colon Cancer | 2.92 |

| Stomach Cancer | 1.53 |

| Lung Cancer | 0.877 |

This table is interactive. You can sort and filter the data.

Further studies have also highlighted its cytotoxic activity against specific cell lines, with mean GI50 values of 0.186 ng/mL in PC-6 cells and 0.395 ng/mL in PC-6/SN2-5 cells. invivochem.comtargetmol.com

Assessment of Compound Activity Against Preclinical Resistance Models

A significant advantage of Exatecan is its ability to overcome certain mechanisms of drug resistance. For instance, unlike some other camptothecin derivatives such as irinotecan (B1672180) and topotecan, the novel analog FL118, which shares structural similarities, is not a substrate for the efflux pump proteins ABCG2/BCRP and P-gp/MDR1. nih.gov This characteristic may contribute to its effectiveness in tumors that have developed resistance through the expression of these pumps. nih.gov Furthermore, exatecan-based antibody-drug conjugates have demonstrated strong cytotoxicity against T-DM1 resistant cells in preclinical models. mdpi.com

Influence of Molecular Modifications on Inhibitory Potency

The structure of camptothecin analogs has been a key area of research to enhance their therapeutic properties. Structure-activity relationship studies have provided insights into the critical chemical features required for potent topoisomerase I inhibition. eur.nl

Modifications to the exatecan molecule have been explored, particularly in the context of creating antibody-drug conjugates (ADCs). For example, the development of hydrophilic linkers, such as those based on polysarcosine, allows for the attachment of a high number of exatecan molecules to an antibody without inducing aggregation. mdpi.com This approach has yielded ADCs with a high drug-to-antibody ratio (DAR) of 8, which maintain favorable pharmacokinetic profiles and demonstrate potent in vivo anti-tumor activity. mdpi.com These highly conjugated exatecan-based ADCs have shown comparable in vitro cytotoxicity to other potent ADCs like trastuzumab-deruxtecan. mdpi.com

Advanced Preclinical Pharmacokinetic Profiling with Isotopic Tracers

The use of deuterated analogs like Exatecan-d5 is foundational for precise pharmacokinetic assessments. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, allows for the differentiation between the administered compound and its non-labeled counterpart. gabarx.com

Absorption and Distribution Studies using Deuterated Analogs

Elimination Pathway Determination and Clearance Dynamics in Preclinical Models

The primary utility of Exatecan-d5 in this context is as a tool to accurately measure the clearance of the parent compound, exatecan. Preclinical studies on exatecan have shown it is cleared hepatically. nih.gov By using Exatecan-d5 as an internal standard, researchers can confidently quantify exatecan concentrations in plasma, urine, and feces, thereby determining its elimination pathways and clearance rates in various preclinical models. There is a general principle that deuteration at a site of metabolism can slow down clearance, potentially leading to a longer half-life, though specific data for Exatecan-d5 is not publicly available.

Application of Exatecan-d5 for Linear Pharmacokinetic Assessment

Exatecan has been shown to exhibit linear pharmacokinetics, meaning its exposure increases proportionally with the dose. nih.gov The use of Exatecan-d5 as an internal standard is crucial in the validation of the bioanalytical methods that underpin these pharmacokinetic studies. It ensures the accuracy of the concentration measurements across a range of doses, which is essential for confirming dose-proportionality.

Investigating Metabolic Pathways and Enzyme Kinetics through Deuteration

The strategic placement of deuterium atoms on a drug molecule can significantly influence its metabolic fate, a phenomenon known as the kinetic isotope effect. This makes deuterated compounds like Exatecan-d5 useful for probing metabolic pathways.

Identification of Metabolites using Stable Isotope Tracers

The parent compound, exatecan, is known to be metabolized by cytochrome P450 enzymes. While specific studies on Exatecan-d5 are not published, deuterated analogs are instrumental in metabolite identification. When a biological sample from a subject administered a deuterated drug is analyzed by mass spectrometry, the metabolites will retain the deuterium label, creating a distinct isotopic signature. This allows for the unambiguous identification of drug-related material from endogenous background noise.

Quantitative Analysis of Metabolic Transformations (e.g., Cytochrome P450-mediated)

Below is a hypothetical data table illustrating how data from a preclinical study using Exatecan-d5 as an internal standard to determine the pharmacokinetic parameters of exatecan in a mouse model might be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of Exatecan in Mice (Data is for illustrative purposes only and not based on actual study results for Exatecan-d5)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 150 ± 25 |

| Tmax (Time to Cmax) | hours | 0.5 |

| AUC (Area Under the Curve) | ng·h/mL | 450 ± 70 |

| Clearance | L/h/kg | 0.8 ± 0.15 |

| Volume of Distribution | L/kg | 5.2 ± 1.1 |

| Half-life (t½) | hours | 4.5 ± 0.9 |

Deuterium's Influence on Metabolic Stability and Profiles

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into pharmacologically active molecules represents a sophisticated approach to improving a drug's metabolic profile. This strategy, known as deuteration, leverages the kinetic isotope effect (KIE) to enhance metabolic stability. The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when deuterium is substituted at that position.

In the context of drug metabolism, many oxidative reactions responsible for the biotransformation and clearance of xenobiotics are catalyzed by cytochrome P450 (CYP) enzymes and involve the cleavage of C-H bonds. By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolic degradation can be reduced. This can lead to a longer plasma half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile. Deuteration has gained considerable attention as a method to modulate the metabolic properties of drug candidates. medchemexpress.cominvivochem.commedchemexpress.com

Preclinical investigations into Exatecan-d5 (mesylate), a deuterated analog of the potent topoisomerase I inhibitor Exatecan, have been conducted to evaluate the impact of this isotopic substitution. musechem.com Research has focused on major metabolic pathways, particularly those mediated by the CYP3A4 enzyme, which is known to be significantly involved in the metabolism of camptothecin and its derivatives. nih.gov

For Exatecan, a key metabolic pathway is N-deethylation, a reaction catalyzed by CYP3A4. The deuterium atoms in Exatecan-d5 (mesylate) are placed at the ethyl group, a primary site of metabolic activity. This specific placement is designed to impede CYP3A4-mediated metabolism directly. Preclinical studies using human liver microsomes have provided quantitative data demonstrating the success of this strategy. The findings indicate that the deuterium isotopic effect reduces the rate of CYP3A4-mediated N-deethylation by a substantial margin.

This reduction in the rate of metabolism has a direct and significant effect on the compound's metabolic stability and plasma half-life in preclinical models. The data shows a more than two-fold increase in the half-life of Exatecan-d5 compared to its non-deuterated counterpart, Exatecan.

Table 1: Comparative Metabolic Stability of Exatecan vs. Exatecan-d5 in Human Liver Microsomes

| Compound | Key Metabolic Pathway | Effect of Deuteration | Plasma Half-life (t½) |

|---|---|---|---|

| Exatecan | CYP3A4-mediated N-deethylation | - | 2.1 h |

| Exatecan-d5 (mesylate) | CYP3A4-mediated N-deethylation | 58% reduction in rate | 4.7 h |

Data derived from preclinical in vitro models.

These findings from preclinical models underscore the potential of deuterium substitution to enhance the pharmacokinetic properties of Exatecan. By slowing its metabolic breakdown, Exatecan-d5 (mesylate) maintains its systemic concentration for a longer duration, a characteristic that is often sought to improve the therapeutic window of a drug candidate. These investigations highlight how the targeted application of the kinetic isotope effect can be a valuable tool in drug design and development.

Applications of Exatecan D5 Mesylate in Bioanalytical and Chemical Biology Research

Quantitative Bioanalysis Using Stable Isotope Internal Standards

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Exatecan-d5 (mesylate) is ideally suited for this role in the quantification of its unlabeled counterpart, Exatecan (B1662903).

In the development of robust bioanalytical methods for Exatecan, a potent payload in antibody-drug conjugates, Exatecan-d5 (mesylate) is employed as an internal standard to ensure the accuracy and reliability of the assay. medchemexpress.com When analyzing biological matrices such as plasma or tissue homogenates, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors. As a stable isotope-labeled internal standard, Exatecan-d5 (mesylate) exhibits nearly identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during all stages of sample processing and analysis.

The development of a selective and sensitive LC-MS/MS method for Exatecan would typically involve the following steps:

Sample Preparation: A fixed amount of Exatecan-d5 (mesylate) is spiked into the biological sample containing the unknown concentration of Exatecan.

Extraction: The analyte and the internal standard are co-extracted from the matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system to separate Exatecan and its deuterated standard from other endogenous components.

Mass Spectrometric Detection: The separated compounds are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Exatecan and Exatecan-d5 (mesylate).

The concentration of Exatecan in the sample is then determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the drug.

The incorporation of Exatecan-d5 (mesylate) as an internal standard significantly enhances the precision and reproducibility of bioanalytical assays for Exatecan. By compensating for variability in sample handling and instrument performance, it ensures that the measured concentration of the analyte is accurate and reliable. This is particularly crucial in pharmacokinetic studies where precise determination of drug concentrations over time is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The table below illustrates the typical validation parameters for a bioanalytical method, where the use of a stable isotope-labeled internal standard like Exatecan-d5 (mesylate) is critical for meeting the stringent requirements for accuracy and precision.

| Validation Parameter | Acceptance Criteria | Role of Exatecan-d5 (mesylate) |

|---|---|---|

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) | Corrects for systematic errors in sample processing and instrument response. |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% at the Lower Limit of Quantification) | Minimizes the impact of random variations, leading to more consistent results. |

| Matrix Effect | Consistent analyte response in the presence of different biological matrices | Co-eluting with the analyte, it helps to normalize for signal suppression or enhancement caused by the matrix. |

| Recovery | Consistent and reproducible extraction efficiency | Tracks the efficiency of the extraction process, as it is extracted alongside the analyte. |

Stable Isotope-Resolved Metabolomics (SIRM) with Deuterated Probes

In a hypothetical SIRM study, cancer cells could be treated with Exatecan-d5 (mesylate) to investigate its metabolic transformation. By tracking the appearance of deuterated metabolites over time using high-resolution mass spectrometry, researchers could map the metabolic pathways involved in the biotransformation of Exatecan. This would provide valuable information on how the drug is processed within the cell, which could have implications for its efficacy and potential resistance mechanisms.

The general workflow for such a study would involve:

Incubating cells with Exatecan-d5 (mesylate).

Harvesting cells at various time points.

Extracting metabolites.

Analyzing the extracts by LC-MS to identify and quantify deuterated metabolites.

Using the resulting data to reconstruct the metabolic network of Exatecan.

Furthermore, Exatecan-d5 (mesylate) could be used as a probe to understand how the drug perturbs cellular metabolism. By comparing the metabolic profiles of cells treated with unlabeled Exatecan in the presence of a labeled nutrient source (e.g., ¹³C-glucose or ¹³C-glutamine) with those of untreated cells, researchers could identify metabolic pathways that are altered by the drug. This approach can reveal off-target effects and provide a deeper understanding of the drug's mechanism of action. Any observed changes in the incorporation of the stable isotope from the nutrient source into various metabolites would indicate a perturbation in the respective metabolic pathway.

Isotopic Tracing for Understanding Drug-Target Interactions

Isotopic tracing with deuterated compounds can also be a valuable tool for studying drug-target interactions, although specific applications of Exatecan-d5 (mesylate) for this purpose have not been extensively documented in the literature. The principle behind this application is that the deuterium (B1214612) label can be used to track the drug molecule and its interaction with its biological target.

Exatecan's primary target is DNA topoisomerase I. In a research setting, Exatecan-d5 (mesylate) could potentially be used to investigate the binding kinetics and dynamics of this interaction. For instance, by using advanced mass spectrometry techniques, it might be possible to detect the drug-target complex and quantify its formation and dissociation rates. The deuterium label would provide a unique mass signature to distinguish the drug from other molecules.

Moreover, isotopic labeling can be used in competitive binding assays. In such an assay, the displacement of labeled Exatecan-d5 (mesylate) from its target by an unlabeled compound could be monitored to determine the binding affinity of the unlabeled compound. This approach is useful for screening new drug candidates that target the same binding site.

While the full potential of Exatecan-d5 (mesylate) in SIRM and direct drug-target interaction studies is yet to be fully explored in published research, its role as a stable isotope internal standard in quantitative bioanalysis is well-established and critical for the development of drugs like Exatecan.

Binding Affinity and Kinetic Studies

In bioanalytical research, Exatecan-d5 (mesylate) serves as a crucial internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays. These assays are designed to precisely quantify the concentration of the active, non-labeled Exatecan. By adding a known amount of Exatecan-d5 to a sample, researchers can correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and reproducibility of the results. medchemexpress.com

This enhanced analytical precision is fundamental for studies determining the binding affinity and kinetics of Exatecan with its molecular target, DNA topoisomerase I. For instance, in competitive binding experiments, accurate concentration measurements are essential to calculate key parameters like the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which define the potency and binding strength of the drug. medchemexpress.commedchemexpress.com The use of a stable isotope-labeled internal standard ensures that these critical pharmacological parameters are determined with high confidence. medchemexpress.com

Ligand-Receptor Dynamics

Understanding the dynamic interaction between a ligand (Exatecan) and its receptor (topoisomerase I-DNA complex) is central to chemical biology research. Isotope-labeled compounds like Exatecan-d5 are instrumental in studies aimed at elucidating these dynamics. medchemexpress.com They can be used to trace the parent compound and its metabolites within cellular systems, providing insights into drug uptake, distribution, and engagement with the target. medchemexpress.com

Modeling studies have shown that Exatecan binds to the topoisomerase I-DNA cleavage complex, and this interaction is stronger than that of other camptothecin (B557342) derivatives like topotecan (B1662842) or SN-38. nih.govresearchgate.net This potent interaction leads to a more stable complex, which in turn results in higher levels of DNA damage and subsequent apoptotic cell death. nih.gov Quantitative assays, underpinned by the use of internal standards like Exatecan-d5, are vital for validating these models and accurately measuring the formation and persistence of these drug-target complexes in cells.

Role as a Payload Precursor in Antibody-Drug Conjugate (ADC) Research

Exatecan has emerged as a highly potent topoisomerase I inhibitor for use as a payload in antibody-drug conjugates (ADCs), a class of targeted cancer therapies. nih.gov ADCs combine the tumor-targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent like Exatecan. nih.govnih.gov Exatecan is a derivative of camptothecin and is noted for its high potency, which is significantly greater than other topoisomerase I inhibitors such as SN-38 and topotecan. researchgate.netnorthwestern.edu Its derivatives, particularly DXd, have been successfully incorporated into clinically approved ADCs. nih.govchemexpress.com

Development of Exatecan-Based Drug-Linker Conjugates

A critical component of an ADC is the linker that connects the antibody to the payload. The development of Exatecan-based ADCs has involved significant research into optimizing these linkers. A primary challenge is the hydrophobic nature of Exatecan, which can lead to ADC aggregation, accelerated plasma clearance, and reduced efficacy, particularly at high drug-to-antibody ratios (DAR). mdpi.comacs.org

To overcome this, researchers have developed various linker technologies:

Hydrophilic Polysarcosine (PSAR) Linkers: The inclusion of a hydrophilic polysarcosine entity has been shown to effectively mask the hydrophobicity of the Exatecan payload. This approach allows for the generation of homogeneous ADCs with a high DAR of 8, while maintaining favorable pharmacokinetic profiles similar to the unconjugated antibody. mdpi.comnih.gov

Phosphonamidate-Based Linkers: Novel linker platforms using ethynyl-phosphonamidates have been designed to create highly loaded (DAR 8) Exatecan ADCs with excellent serum stability and low aggregation tendency. These linkers can incorporate hydrophilic elements like a discrete PEG24 chain to counteract the payload's hydrophobicity. nih.govaacrjournals.org

Peptide-Based Cleavable Linkers: A commonly used linker is based on a Gly-Gly-Phe-Gly (GGFG) quadripeptide. researchgate.net This linker is designed to be stable in circulation and cleaved by lysosomal enzymes like cathepsins once the ADC is internalized into the tumor cell, ensuring targeted release of the Exatecan payload. researchgate.net

Glucuronide Linkers: Hydrophilic β-glucuronide linkers have also been employed. These are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment, providing another mechanism for targeted drug release. researchgate.net

Preclinical Pharmacological Evaluation of Novel ADCs

Numerous preclinical studies have demonstrated the potent anti-tumor activity of Exatecan-based ADCs across a range of cancer models. These evaluations are crucial for establishing proof-of-concept and guiding clinical development.

Key findings from preclinical evaluations include:

Potent In Vitro Cytotoxicity: Exatecan-based ADCs have shown potent, low nanomolar cytotoxicity against various HER2-positive, TROP2-positive, and CLDN6-positive cancer cell lines. mdpi.comnih.govresearchgate.net

Bystander Killing Effect: Exatecan is cell-permeable, which allows it to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. This "bystander effect" is a significant advantage, especially in treating heterogeneous tumors where target expression varies. nih.govmdpi.com Studies have shown that Exatecan-based ADCs can exhibit a stronger bystander effect compared to other ADCs like DS-8201a. mdpi.com

In Vivo Efficacy: In xenograft models of human cancers, Exatecan-based ADCs have demonstrated robust anti-tumor activity. For example, a HER2-targeting ADC with a polysarcosine linker (Tra-Exa-PSAR10) showed strong anti-tumor activity at a low dose in a gastric cancer model. mdpi.comnih.gov Similarly, ADCs targeting CLDN6 and PSMA have shown significant tumor growth inhibition in ovarian, lung, and prostate cancer models. adctherapeutics.com

Overcoming Drug Resistance: Exatecan-based ADCs have shown the ability to overcome resistance to other therapies. For instance, they have demonstrated efficacy in preclinical models resistant to maytansine-based ADCs like T-DM1. mdpi.comnih.gov

| ADC Target | Payload-Linker | Cancer Model | Key Preclinical Finding | Reference |

|---|---|---|---|---|

| HER2 | Exatecan-Polysarcosine | NCI-N87 Gastric Cancer Xenograft | Strong anti-tumor activity at 1 mg/kg; higher bystander effect than DS-8201a. | mdpi.comnih.gov |

| HER2 | Exatecan-Phosphonamidate | Breast Cancer Xenograft | Superior in vivo efficacy over Enhertu (T-DXd) across multiple dose levels. | nih.gov |

| Claudin-6 (CLDN6) | ADCT-242 (Exatecan-based) | Ovarian & Lung Cancer Models (PA-1, OVCAR-3) | Potent anti-tumor activity in vivo as a single agent. | adctherapeutics.com |

| PSMA | ADCT-241 (Exatecan-based) | Prostate Cancer Models | Demonstrated anti-tumor activity and was well-tolerated in rats and monkeys. | adctherapeutics.com |

| TROP2 | OBI-992 (Exatecan-based) | Various Epithelial Cancers | Exatecan payload showed 2- to 5-fold better potency than DXd and SN-38 in vitro. | researchgate.net |

Design Considerations Related to Payload Properties in ADC Development

The unique properties of Exatecan present both opportunities and challenges that must be carefully considered during the design of an ADC.

High Potency: Exatecan is a highly potent cytotoxic agent, with IC50 values often in the low to sub-nanomolar range. nih.gov This means that fewer molecules of the drug are needed to kill a cancer cell, which is a desirable trait for an ADC payload. However, high potency also necessitates highly specific tumor targeting to minimize off-target toxicity. nih.govnih.gov

Hydrophobicity: As previously mentioned, Exatecan's hydrophobicity is a major design hurdle. acs.org Without mitigation, it can lead to the formation of ADC aggregates, which are associated with poor pharmacokinetics and potential immunogenicity. mdpi.comacs.org Therefore, the selection or engineering of a hydrophilic linker is a critical design consideration to ensure the ADC remains soluble and stable. nih.govmdpi.com

Drug-to-Antibody Ratio (DAR): The DAR is a key parameter that influences ADC efficacy and safety. While a higher DAR delivers more payload to the tumor, it can also exacerbate issues related to hydrophobicity and lead to faster clearance from circulation. mdpi.comacs.org The development of advanced hydrophilic linkers has enabled the creation of stable and effective Exatecan ADCs with a high DAR of 8, maximizing the therapeutic potential. nih.govmdpi.com

Bystander Effect: The ability of the released payload to diffuse across cell membranes and kill neighboring cells is a crucial property for treating solid tumors with heterogeneous antigen expression. aacrjournals.org Exatecan's good cell permeability contributes to a strong bystander effect, making it an attractive payload for such indications. nih.gov Linker design can also influence this effect by controlling the properties of the released payload metabolite.

Linker Stability: The linker must be highly stable in systemic circulation to prevent premature release of the potent Exatecan payload, which could cause systemic toxicity. nih.govresearchgate.net Conversely, it must be efficiently cleaved within the targeted tumor cells to release the active drug. researchgate.net This balance of stability and conditional lability is a central focus of ADC linker design.

| Payload Property | Design Consideration | Strategy/Solution | Reference |

|---|---|---|---|

| High Potency | Minimize off-target toxicity. | Use of highly selective monoclonal antibodies; ensure high linker stability in plasma. | nih.gov |

| Hydrophobicity | Prevent aggregation and rapid clearance, especially at high DAR. | Incorporate hydrophilic linkers (e.g., Polysarcosine, PEG). | nih.govmdpi.com |

| Drug-to-Antibody Ratio (DAR) | Balance payload delivery with favorable PK and solubility. | Utilize advanced conjugation and linker technologies to enable stable, high DAR (e.g., 8) ADCs. | mdpi.comacs.org |

| Cell Permeability | Leverage for bystander effect in heterogeneous tumors. | Select linkers that release a membrane-permeable form of Exatecan inside the tumor. | nih.govaacrjournals.org |

| Linker Cleavage | Ensure stability in circulation but efficient release in the tumor. | Design linkers sensitive to the tumor microenvironment (e.g., enzymes like cathepsins, β-glucuronidase). | researchgate.netresearchgate.net |

Future Research Directions and Translational Perspectives

Exploration of Novel Deuterated Camptothecin (B557342) Analogs

The foundation of Exatecan-d5 (mesylate) provides a strong rationale for the exploration of other deuterated camptothecin analogs. The primary advantage of selective deuteration is its potential to favorably alter a drug's metabolic profile while retaining its core biochemical potency and selectivity. researchgate.nettandfonline.com Replacing hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes that involve the breaking of a hydrogen-carbon bond. nih.govdovepress.com This "kinetic isotope effect" can lead to significant improvements in pharmacokinetic properties. dovepress.comamber-bridge.com

Future research can focus on synthesizing novel deuterated versions of other established and experimental camptothecins, such as Topotecan (B1662842), Irinotecan (B1672180), and its active metabolite SN-38. mdpi.com The goal would be to enhance their therapeutic index by modifying their metabolic fate. researchgate.net For instance, deuteration could potentially:

Increase Half-Life: By reducing the rate of metabolic clearance, a longer biological half-life can be achieved, which may allow for less frequent administration. researchgate.netamber-bridge.com

Improve Oral Bioavailability: Deuteration can decrease the rate of first-pass metabolism in the gut wall and liver, allowing more of the parent drug to enter systemic circulation. dovepress.com

Reduce Toxic Metabolites: By altering metabolic pathways, the formation of toxic or inactive metabolites could be minimized, potentially leading to a better safety profile. researchgate.netamber-bridge.com

Research efforts would involve identifying the specific metabolic "soft spots" on the camptothecin scaffold that are most susceptible to oxidative metabolism and then strategically replacing hydrogen atoms at these sites with deuterium.

| Camptothecin Analog | Primary Limitation | Potential Advantage of Deuteration | Research Focus |

|---|---|---|---|

| Irinotecan (CPT-11) | Complex metabolic activation to SN-38; high interpatient variability. nih.gov | Stabilize key metabolic sites to ensure more consistent conversion to the active form and reduce variability. | Site-specific deuteration on the parent molecule to control enzymatic conversion rates. |

| Topotecan | Substrate for drug efflux pumps (e.g., P-glycoprotein); pH-dependent lactone ring instability. nih.gov | Alter interaction with efflux transporters; potentially stabilize the active lactone form by subtly changing electronic properties. | Deuteration at positions influencing transporter recognition and lactone ring hydrolysis. |

| SN-38 | Poor solubility and rapid inactivation via glucuronidation. | Slow the rate of glucuronidation, thereby prolonging the active state of the drug in circulation. | Targeted deuteration near the hydroxyl group involved in glucuronide conjugation. |

| Novel Experimental Analogs (e.g., FL118) | Emerging understanding of metabolic pathways and potential liabilities. mdpi.comnih.gov | Proactively "deuterium-engineer" the molecule to optimize pharmacokinetics from an early stage of development. | Incorporate deuteration as part of the lead optimization process to build in metabolic stability. |

Integration of Advanced Isotopic Methodologies in Drug Development Workflows

The availability of stable isotope-labeled drugs like Exatecan-d5 (mesylate) is a critical enabler for the use of advanced analytical and clinical pharmacology techniques. medchemexpress.com These methodologies offer unparalleled precision in understanding a drug's journey through and effect on biological systems. musechem.com Integrating these techniques more broadly can significantly accelerate and de-risk the drug development process. metsol.com

Key methodologies that can be leveraged include:

Pharmacokinetic and ADME Studies: Isotopic labeling is a cornerstone for studying a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comchemicalsknowledgehub.com Using Exatecan-d5, researchers can precisely track the parent compound and its metabolites in complex biological matrices like blood and urine without the need for radioactive labels. chemicalsknowledgehub.com

High-Sensitivity Mass Spectrometry: Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and accelerator mass spectrometry (AMS) allow for the highly sensitive and specific quantification of isotopically labeled compounds. metsol.comnih.gov This enables "microdosing" studies, where very small, non-pharmacologically active doses can be administered to humans to gather early pharmacokinetic data. chemicalsknowledgehub.com

The integration of these workflows provides high-quality, regulatory-compliant data that can inform critical development decisions and expedite the path to clinical application. metsol.com

| Isotopic Methodology | Description | Application in Exatecan-d5 Development | Key Advantage |

|---|---|---|---|

| Stable Isotope Labeling (SIL) | Incorporation of non-radioactive heavy isotopes (e.g., Deuterium, Carbon-13) into a drug molecule. musechem.com | Exatecan-d5 serves as an internal standard for quantitative bioanalysis and as a tracer in ADME studies. medchemexpress.com | Avoids radioactivity; allows for safe use in early human trials. chemicalsknowledgehub.com |

| LC-MS/MS Analysis | A highly sensitive technique that separates compounds by chromatography and identifies them by their mass-to-charge ratio. nih.gov | To quantify concentrations of both Exatecan (B1662903) and Exatecan-d5 in plasma, tissues, and excreta. | High precision, specificity, and the ability to distinguish between the labeled and unlabeled drug. metsol.com |

| Absolute Bioavailability (ABA) Studies | A "double-tracer" study using a therapeutic oral dose of the unlabeled drug and a simultaneous intravenous microdose of the labeled drug. nih.gov | To definitively measure the fraction of an orally administered dose of Exatecan that reaches systemic circulation. | Reduces trial time, cost, and number of required subjects compared to separate studies. nih.gov |

| Metabolite Profiling | Using mass spectrometry to detect and identify all metabolic products of a drug. chemicalsknowledgehub.com | To map the complete metabolic fate of Exatecan by tracking the deuterium label through various biotransformation pathways. | Provides a comprehensive understanding of drug clearance and helps identify potentially active or toxic metabolites. nih.gov |

Potential for Exatecan-d5 (mesylate) in Biomarker Discovery Research

Biomarkers are crucial tools in modern drug development, helping to elucidate mechanisms of action, monitor therapeutic efficacy, and guide patient selection. drugdiscoverynews.com Exatecan-d5 (mesylate) can be a valuable asset in this area. As a topoisomerase I inhibitor, Exatecan's mechanism of action involves trapping the enzyme-DNA complex, which leads to DNA strand breaks and subsequent cell death. nih.govcancer.gov This process activates the DNA Damage Response (DDR) pathway, which presents a rich source of potential pharmacodynamic biomarkers.

The use of Exatecan-d5 allows researchers to precisely correlate drug exposure with downstream biological effects. By accurately measuring the concentration of the drug and its metabolites in tumors or surrogate tissues, it becomes possible to establish a clear relationship between pharmacokinetic (PK) profiles and pharmacodynamic (PD) responses.

Potential areas for biomarker research with Exatecan-d5 include:

DNA Damage Markers: Investigating the levels of proteins such as phosphorylated histone H2AX (γ-H2AX), a sensitive indicator of DNA double-strand breaks, in response to treatment. dntb.gov.ua The stable isotope label allows for precise PK/PD modeling to understand the exposure levels needed to induce a significant DNA damage signal.

Cell Cycle and Apoptosis Markers: Quantifying changes in proteins that control cell cycle arrest (e.g., p21) or trigger apoptosis (e.g., cleaved PARP) following drug administration.

Metabolomics and Proteomics: Employing "omics" technologies to discover novel, unbiased biomarkers of drug response. By treating cancer models with Exatecan-d5, researchers can analyze global changes in metabolites or proteins and correlate these changes directly with drug concentrations, potentially uncovering new mechanisms of action or resistance. nih.gov

This research can help identify which patients are most likely to respond to treatment and provide early indicators of therapeutic efficacy, paving the way for a more personalized medicine approach. drugdiscoverynews.com

| Biomarker Category | Specific Example | Rationale for Investigation with Exatecan-d5 | Translational Potential |

|---|---|---|---|

| DNA Damage Response (DDR) | Phosphorylated H2AX (γ-H2AX) | Directly measures the DNA damage induced by topoisomerase I inhibition, the drug's primary mechanism. nih.govdntb.gov.ua | A pharmacodynamic marker to confirm target engagement and optimize dosing schedules in early clinical trials. |

| Cell Cycle Control | p21 (CDKN1A) | Indicates cell cycle arrest at the G2/M phase, a common cellular response to DNA damage. | A potential marker of cellular response to treatment, which could be monitored in tumor biopsies. |

| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Measures the induction of programmed cell death, the ultimate goal of the therapy. | An indicator of treatment efficacy that can be assessed pre- and post-treatment. |

| Metabolic Pathways | Changes in nucleotide or lipid metabolism | Isotopically labeled Exatecan can be used in metabolomic studies to trace the drug's impact on cellular metabolism. nih.gov | Discovery of novel metabolic vulnerabilities or resistance mechanisms that could be targeted with combination therapies. |

Q & A

Basic Research Questions

Q. What is the mechanism by which Exatecan-d5 mesylate inhibits DNA topoisomerase I, and how does this compare to non-deuterated Exatecan mesylate?

- Exatecan-d5 mesylate, a deuterated analog of Exatecan mesylate, inhibits DNA topoisomerase I by stabilizing the DNA-enzyme cleavage complex, preventing religation and inducing DNA strand breaks. The IC50 value for Exatecan mesylate is reported as 0.975 μg/mL . Deuterium substitution at specific positions may alter pharmacokinetic properties (e.g., metabolic stability) without significantly affecting target affinity, as deuterium’s isotopic effect primarily influences drug metabolism rather than binding efficacy . Comparative studies should use in vitro assays like DNA relaxation assays or comet assays to quantify strand break formation .

Q. What analytical methodologies are validated for quantifying Exatecan-d5 mesylate in pharmacokinetic studies?

- Stable isotope-labeled compounds like Exatecan-d5 mesylate are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. For example, HPLC-UV methods optimized for structurally similar mesylate compounds (e.g., Gemifloxacin mesylate) can be adapted by adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer) and detection wavelengths (210–230 nm) . Method validation should include linearity (1–1000 ng/mL), recovery (>90%), and precision (CV <15%) .

Q. How does deuterium labeling influence the stability and metabolic profile of Exatecan-d5 mesylate in preclinical models?

- Deuterium incorporation at metabolically vulnerable sites (e.g., methyl or aromatic positions) reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life and decreasing clearance rates. Researchers should compare plasma pharmacokinetics (AUC, Cmax, t1/2) of Exatecan-d5 mesylate and its non-deuterated counterpart in rodent models using serial blood sampling and LC-MS analysis .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported IC50 values for Exatecan derivatives across studies?

- Variations in IC50 values (e.g., 0.31 μM for Dxd-D5 vs. 0.975 μg/mL for Exatecan mesylate) may arise from differences in assay conditions (e.g., cell lines, incubation times) or unit conversions (μg/mL to μM). To resolve contradictions, standardize assays using reference compounds (e.g., Camptothecin) and validate results across multiple labs. Dose-response curves should include ≥6 data points, and IC50 calculations must account for solvent controls and cytotoxicity thresholds (e.g., <10% vehicle effect) .

Q. What strategies optimize the incorporation of Exatecan-d5 mesylate into HER2-targeted antibody-drug conjugates (ADCs)?

- Exatecan-d5 mesylate’s utility in ADCs (e.g., DS-8201a) relies on linker stability and payload release kinetics. Researchers should:

- Design linkers : Use protease-cleavable (e.g., Val-Cit) or pH-sensitive linkers to ensure intracellular payload release.

- Evaluate drug-to-antibody ratio (DAR) : Aim for DAR 4–8 using hydrophobic interaction chromatography (HIC) or LC-MS.

- Assess in vivo efficacy : Compare tumor growth inhibition in HER2+ xenograft models (e.g., NCI-N87) with non-targeted controls .

Q. How can multi-omics approaches elucidate resistance mechanisms to Exatecan-d5 mesylate in solid tumors?

- Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and CRISPR screens to identify resistance markers (e.g., ABC transporters, DNA repair genes). Key steps:

- Generate resistant cell lines : Expose cells to incremental Exatecan-d5 mesylate doses over 6–8 weeks.

- Validate targets : Use siRNA knockdown or inhibitors (e.g., Ko143 for ABCG2) to restore sensitivity.

- Correlate with clinical data : Cross-reference findings with patient-derived organoids or TCGA datasets .

Methodological Considerations

- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability in IC50 values .

- Reproducibility : Adhere to MIAME or ARRIVE guidelines for omics and preclinical studies, respectively .

- Ethical Compliance : For ADC studies, ensure animal protocols follow institutional IACUC guidelines and include toxicity monitoring (e.g., body weight, hematology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.